N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O4/c1-32-19-8-3-15(11-20(19)33-2)9-10-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWBGZDMCEURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, with the CAS number 852450-77-2, is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 451.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O4 |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 852450-77-2 |
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways.
- Receptor Modulation : These compounds may act on neurotransmitter receptors or other membrane-bound proteins, influencing cellular responses.
Anticancer Properties
A study highlighted the compound's potential as an anticancer agent. It was found to selectively inhibit the growth of cancer cells by inducing apoptosis. The specific mechanisms involved include:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation.
Neuroprotective Effects
This compound has also been evaluated for neuroprotective effects. Research suggests that it may:
- Inhibit Acetylcholinesterase : This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease.
- Reduce Oxidative Stress : The compound exhibits antioxidant properties that protect neuronal cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity :
- Neuroprotective Research :
- Melanogenesis Enhancement :
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the context of cancer research and enzyme inhibition. Its structural features suggest that it may interact with multiple biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For example, it may target Aurora A kinase, which plays a crucial role in cell division.
- Case Study : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including breast and leukemia cells. The compound induced apoptosis through the activation of caspases and modulation of cell cycle regulators.
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Target Enzymes : It has shown activity against kinases such as JNK3 and Aurora A kinase, which are implicated in cancer progression.
Research Findings
Recent studies have focused on elucidating the structure-activity relationships (SAR) of this compound:
- SAR Analysis : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core have been linked to changes in biological activity, suggesting that modifications can enhance potency or selectivity for specific targets.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethoxyphenethyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance binding to hydrophobic pockets or improve solubility compared to simpler substituents like benzyl .
- Compounds with polar groups (e.g., dimethylamino in Example 83) exhibit higher melting points (302–304°C), suggesting stronger intermolecular interactions .
Physicochemical Properties
Available data for related compounds highlight trends in molecular weight (MW), melting point (MP), and solubility:
Key Observations :
Challenges :
- Steric hindrance from the 3,4-dimethoxyphenethyl group may reduce reaction yields compared to smaller substituents .
Pharmacological Implications
- Kinase Inhibition: The pyrazolopyrimidine core is a known ATP-binding site inhibitor in kinases like PI3K or JAK .
- Selectivity: The dimethoxy group may improve selectivity over related enzymes compared to non-substituted analogs .
- Metabolic Stability : Bulkier substituents (e.g., phenethyl) could reduce cytochrome P450-mediated metabolism compared to benzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
